molecular formula C22H24ClN5O2S B11234768 2-chloro-N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide

2-chloro-N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B11234768
M. Wt: 458.0 g/mol
InChI Key: KDZYLEVFPSWGCB-UHFFFAOYSA-N
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Description

2-CHLORO-N-(4-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated benzene ring, a sulfonamide group, and a piperidine-substituted pyrimidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-N-(4-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-N-(4-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The chlorinated benzene ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-CHLORO-N-(4-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-CHLORO-N-(4-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide
  • N1-(4-Methylpyrimidin-2-yl)sulfanilamide
  • Sulfamerazine

Uniqueness

Compared to similar compounds, 2-CHLORO-N-(4-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential therapeutic benefits.

Properties

Molecular Formula

C22H24ClN5O2S

Molecular Weight

458.0 g/mol

IUPAC Name

2-chloro-N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]benzenesulfonamide

InChI

InChI=1S/C22H24ClN5O2S/c1-16-15-21(28-13-5-2-6-14-28)26-22(24-16)25-17-9-11-18(12-10-17)27-31(29,30)20-8-4-3-7-19(20)23/h3-4,7-12,15,27H,2,5-6,13-14H2,1H3,(H,24,25,26)

InChI Key

KDZYLEVFPSWGCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl)N4CCCCC4

Origin of Product

United States

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